Butyl(cyano)methylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12N2 |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
butyl(methyl)cyanamide |
InChI |
InChI=1S/C6H12N2/c1-3-4-5-8(2)6-7/h3-5H2,1-2H3 |
InChI Key |
VLRMFQDUMPBVOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C#N |
Origin of Product |
United States |
Contextual Significance in Modern Synthetic Methodologies
The importance of N-butyl-N-methylcyanamide in contemporary organic synthesis is rooted in the broader utility of disubstituted cyanamides. These compounds have seen a surge in application in recent years due to their versatile reactivity. nih.gov The cyanamide (B42294) functional group, with its inherent duality of a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile unit, provides a rich platform for a variety of chemical transformations. nih.gov
Modern synthetic strategies increasingly rely on reagents that offer high functional group tolerance, operational simplicity, and the ability to participate in diverse reaction cascades. N-butyl-N-methylcyanamide and related compounds fit well within this paradigm. Their utility is demonstrated in various transformations, including cycloaddition reactions and aminocyanation, highlighting their role as dynamic components in the synthesis of complex molecular frameworks. researchgate.net The development of more sustainable and robust synthetic routes to access substituted cyanamides has further amplified their significance in recent years. nih.gov
Strategic Importance As a Multifunctional Building Block
This multifunctionality enables chemists to introduce the cyanoamino moiety into various molecular scaffolds, which can then be further elaborated. For instance, the cyanamide (B42294) group can be a precursor to guanidines, ureas, and isoureas, which are prevalent in biologically active compounds. cardiff.ac.uk The ability to use a single, relatively simple molecule to access a wide range of more complex structures underscores the strategic importance of N-butyl-N-methylcyanamide as a versatile tool in the synthetic chemist's arsenal. nih.gov
Historical Development and Evolution of Cyanamide Derivatives in Organic Synthesis
Precursor Chemistry and Strategic Starting Material Selection
The foundation of an efficient synthesis lies in the judicious choice of starting materials. For Butyl(cyano)methylamine, two primary pathways involving distinct precursors are prominently explored: those utilizing nitrile precursors for amination and those commencing with alkyl halides and cyanide nucleophiles.
A principal route to this compound involves the construction of the α-aminonitrile scaffold through a multicomponent reaction, famously known as the Strecker synthesis. This one-pot reaction elegantly combines an aldehyde, an amine, and a cyanide source. In the context of this compound, this would involve the reaction of butyraldehyde (B50154), methylamine (B109427), and a cyanide source.
The general mechanism proceeds through the initial formation of an imine from the condensation of butyraldehyde and methylamine, which is then attacked by a cyanide nucleophile.
Key Reactants in Strecker Synthesis for this compound:
| Component | Chemical Name | Role |
| Aldehyde | Butyraldehyde | Carbonyl source, forms the butyl group |
| Amine | Methylamine | Nitrogen source, forms the methylamino group |
| Cyanide Source | Hydrogen Cyanide (HCN), Potassium Cyanide (KCN), Trimethylsilyl (B98337) Cyanide (TMSCN) | Provides the nitrile (-CN) group |
Various catalysts can be employed to enhance the efficiency of the Strecker reaction, including Lewis acids and organocatalysts. The choice of cyanide source is also critical, with trimethylsilyl cyanide (TMSCN) often being favored for its higher solubility in organic solvents and milder reaction conditions compared to alkali metal cyanides.
An alternative strategy for constructing the carbon skeleton of this compound involves the nucleophilic substitution of an alkyl halide with a cyanide ion, a reaction known as the Kolbe nitrile synthesis. This method is particularly useful for extending a carbon chain. To synthesize the butyl cyanide precursor, a butyl halide (e.g., 1-bromobutane) is reacted with a metal cyanide, typically sodium or potassium cyanide.
The reaction is a classic SN2 nucleophilic substitution where the cyanide ion displaces the halide. The choice of solvent is crucial, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) being particularly effective in accelerating the reaction rate.
Reaction Parameters for Kolbe Nitrile Synthesis:
| Reactant | Reagent | Solvent | Conditions | Product |
| 1-Bromobutane | Sodium Cyanide (NaCN) | Dimethyl Sulfoxide (DMSO) | Heat | Pentanenitrile (Butyl Cyanide) |
Once the butyl cyanide (pentanenitrile) is formed, subsequent steps would be required to introduce the methylamino group at the alpha position, which can be a more complex transformation involving halogenation followed by amination. A more direct approach would involve the cyanation of a pre-formed N-butyl-N-methyl imine, though this is less common than the multicomponent Strecker approach.
Contemporary Synthetic Routes and Efficiency Enhancements
Modern synthetic chemistry continually seeks to improve upon classical methods by optimizing reaction conditions, enhancing selectivity, and embracing principles of green chemistry.
While the direct formation of this compound is typically achieved via the Strecker reaction, the synthesis of related N,N-disubstituted cyanamides and their subsequent reduction represents an alternative conceptual pathway. The formation of a cyanamide intermediate, N-cyano-N-butyl-N-methylamine, could be envisioned from the reaction of N-butyl-N-methylamine with a cyanating agent like cyanogen bromide.
The subsequent reduction of the cyanamide to the corresponding amine is a challenging transformation. However, advances in catalytic reduction methods offer potential solutions. Catalytic hydrogenation using specific metal catalysts, or the use of hydride reducing agents, could be explored. The optimization of such a process would involve screening various catalysts and reaction conditions to achieve selective reduction of the cyanamide in the presence of the other functional groups.
Potential Catalysts for Cyanamide Reduction:
| Catalyst | Reductant | Potential Advantages |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Widely used, effective for many reductions |
| Raney Nickel (Ra-Ni) | Hydrogen Gas (H₂) | Highly active catalyst |
| Lithium Aluminum Hydride (LiAlH₄) | - | Powerful reducing agent |
It is important to note that the direct reductive amination of nitriles with amines under hydrogenation conditions is a more direct and efficient approach to forming secondary and tertiary amines, and could be adapted for the synthesis of this compound.
A plausible synthetic route involves the stepwise alkylation of a primary amine precursor. For instance, starting with 2-aminopentanenitrile (B3329279) (formed from butyraldehyde, ammonia, and cyanide), one could envision a selective N-methylation followed by N-butylation, or vice-versa.
Achieving selective mono- and di-alkylation of amines can be challenging due to overalkylation. However, modern organic synthesis has developed several strategies to control the degree of alkylation. These include the use of bulky protecting groups, specific catalysts that favor mono-alkylation, and careful control of reaction stoichiometry and conditions.
For instance, reductive amination provides a controlled method for N-alkylation. The reaction of 2-(methylamino)pentanenitrile (B3237118) with butyraldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) would selectively yield this compound.
Comparison of Alkylation Strategies:
| Method | Alkylating Agent | Reducing Agent/Catalyst | Selectivity Control |
| Direct Alkylation | Methyl iodide, Butyl bromide | Base | Difficult, prone to overalkylation |
| Reductive Amination | Formaldehyde, Butyraldehyde | Sodium triacetoxyborohydride, H₂/Catalyst | High selectivity for desired product |
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. For the synthesis of this compound, several green strategies can be implemented, particularly in the context of the Strecker reaction.
One significant area of improvement is the use of safer cyanide sources. Traditional reagents like HCN are highly toxic. Greener alternatives include the use of potassium hexacyanoferrate(II) or the in-situ generation of cyanide from non-toxic precursors.
The choice of solvent is another critical factor. The use of water as a solvent for the Strecker reaction has been shown to be effective, often in the presence of a catalyst, which eliminates the need for volatile organic solvents.
Furthermore, the use of alternative energy sources such as microwave irradiation and ultrasound has been demonstrated to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of α-aminonitriles.
Green Chemistry Enhancements for Synthesis:
| Green Approach | Conventional Method | Green Alternative | Benefit |
| Cyanide Source | Hydrogen Cyanide (HCN) | Potassium Hexacyanoferrate(II) | Reduced toxicity and handling risks |
| Solvent | Organic Solvents (e.g., Methanol) | Water | Environmentally benign, reduced waste |
| Energy Source | Conventional Heating | Microwave, Ultrasound | Faster reactions, lower energy use |
| Catalysis | Stoichiometric Reagents | Recyclable Catalysts (e.g., Indium in water) | Reduced waste, improved efficiency |
Biocatalysis also presents a promising green avenue, with enzymes such as nitrilases and hydroxynitrile lyases being explored for the synthesis of nitrile-containing compounds under mild, aqueous conditions. nih.gov
Microwave-Assisted Synthetic Accelerations
Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions. anton-paar.com By using dielectric heating, microwave reactors can rapidly heat reaction mixtures to temperatures far above the boiling point of the solvent, leading to dramatic reductions in reaction times. anton-paar.com This method has been successfully applied to the synthesis of α-aminonitriles. mdpi.com In some cases, reactions that would take several hours under conventional heating can be completed in seconds to minutes with microwave irradiation, while still affording high to excellent yields. mdpi.comresearchgate.net This rapid and efficient heating makes microwave-assisted synthesis an attractive method for high-throughput screening and optimization of reaction conditions. anton-paar.com
Stereoselective Synthesis of Chiral Analogues and Derivatives
The synthesis of α-aminonitriles with specific stereochemistry is of paramount importance, as these compounds are direct precursors to enantiomerically pure α-amino acids, which are fundamental building blocks in pharmaceutical and biological chemistry. researchgate.net
Enantioselective Approaches to Cyano-Substituted Amines
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. For α-aminonitriles, this is typically achieved through the asymmetric Strecker reaction. There are two primary strategies for inducing enantioselectivity:
Chiral Auxiliaries: This approach involves using an optically pure chiral amine in the Strecker reaction. The chirality of the amine directs the nucleophilic attack of the cyanide ion to one face of the imine intermediate, leading to the preferential formation of one enantiomer of the α-aminonitrile. mdpi.com
Chiral Catalysts: This is often the more efficient method, where a small amount of a chiral catalyst is used to control the stereochemical outcome. A wide variety of chiral catalysts have been developed, including metal complexes and organocatalysts. mdpi.comresearchgate.net For example, chiral aluminum and titanium complexes have shown high efficiency and enantioselectivity in the addition of cyanide to imines. organic-chemistry.orgacs.org Chiral organocatalysts, such as those based on thiourea (B124793), have also been developed to promote highly enantioselective cyanosilylation of ketones and imines, achieving excellent enantiomeric excesses (ee). mdpi.comnih.gov A titanium catalyst supported by quinine (B1679958) and (S)-BINOL ligands has been used for asymmetric cyano-borrowing reactions with moderate to high enantioselectivity. rsc.org
| Catalyst/Method | Substrate | Enantiomeric Excess (ee) | Reference |
| Chiral Amide Organocatalyst | Imines | Up to 99% | mdpi.com |
| Quinine Thiourea on SBA-15 | Isatin N-protected ketimines | Up to 93% | mdpi.com |
| Chiral Thiourea-Amine | Ketones | Up to 96% | nih.gov |
| Titanium/(S)-BINOL/Quinine | Cyanohydrins | Moderate to High | rsc.org |
Diastereoselective Control in Advanced Functionalization
When a molecule already contains a chiral center, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective reactions aim to control this process to produce a single diastereomer. In the context of α-aminonitriles, advanced functionalization can be achieved with diastereoselective control.
A key example is the diastereoselective aldolization of α-aminonitriles. By treating a lithiated α-aminonitrile with an aldehyde, a β-hydroxy-α-aminonitrile can be formed. The stereochemistry of the starting aminonitrile can direct the formation of the new stereocenter at the β-carbon. For instance, the addition of lithiated N-benzyl-N-tert-butylaminoacetonitrile to various aldehydes has been shown to produce diastereomerically pure anti-β-hydroxy-α-aminonitriles. nih.govacs.orgresearchgate.net This methodology can be extended by using chiral, non-racemic aldehydes to create products with multiple, well-defined stereocenters, such as diamino alcohols and diaminotriols, with good levels of diastereoselectivity. nih.govacs.org
Applications in Advanced Organic Synthesis
Introduction of Diverse Functional Groups and Chemical Tags
The introduction of functional groups is a cornerstone of modern organic synthesis, allowing for the construction of complex molecules. libretexts.org Chemical tags are moieties attached to a molecule to facilitate its purification or detection. mdpi.comoup.com
Despite the presence of the cyano and amine functionalities, a thorough review of available scientific literature and chemical databases did not yield specific research findings or documented examples of Butyl(cyano)methylamine being used for the introduction of diverse functional groups or as a chemical tag in advanced organic synthesis. While the individual functional groups (amines and nitriles) are extensively used in synthesis, the specific combination in this compound has not been reported for these applications. uomustansiriyah.edu.iqpressbooks.pub
Computational and Theoretical Studies of Butyl Cyano Methylamine
Quantum Mechanical Investigations
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule derived from its electronic structure. acs.orgibs.re.kr These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecular system.
The electronic character of Butyl(cyano)methylamine is dictated by the interplay between the electron-donating secondary amine and the electron-withdrawing cyano group. Frontier Molecular Orbital (FMO) theory is a key concept used to rationalize chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.brlibretexts.org
HOMO (Highest Occupied Molecular Orbital): The HOMO represents the orbital from which the molecule is most likely to donate electrons. youtube.com For this compound, the HOMO is expected to be localized predominantly on the lone pair of the nitrogen atom in the methylamine (B109427) group, making this site the primary center for nucleophilic and basic behavior.
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest energy orbital that can accept electrons. youtube.com The presence of the electron-withdrawing cyano group (C≡N) significantly influences the LUMO, likely localizing it around the π* antibonding orbital of the nitrile. This makes the cyano-carbon susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and kinetic stability. researchgate.netmdpi.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Computational models can precisely calculate these orbital energies and visualize their distribution.
Table 1: Illustrative Frontier Molecular Orbital Properties for this compound Note: These are hypothetical values for illustrative purposes, typical for similar small organic molecules, as specific computational data for this compound is not available in the cited literature.
| Property | Predicted Value (eV) | Significance |
| HOMO Energy | -6.5 | Indicates electron-donating capability (nucleophilicity), localized on the amine nitrogen. libretexts.org |
| LUMO Energy | +1.5 | Indicates electron-accepting capability (electrophilicity), influenced by the cyano group. libretexts.org |
| HOMO-LUMO Gap (ΔE) | 8.0 | Reflects chemical reactivity and stability; a moderate gap suggests a balance between stability and potential for reaction. mdpi.comresearchgate.net |
This compound has several rotatable single bonds, leading to a complex potential energy surface with multiple conformational isomers (conformers). The flexible n-butyl group can adopt various spatial arrangements, primarily through rotation around its C-C bonds. Conformational analysis aims to identify the stable conformers and map their relative energies. sfu.ca
Table 2: Hypothetical Relative Energies of this compound Conformers Note: This table is based on findings for the structurally similar n-butyl cyanide researchgate.net and serves as an illustration of a typical conformational energy landscape.
| Conformer Name | Description of Torsional Angles (C-C-C-C and C-C-N-C) | Predicted Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |
| AA | Both chains are in an anti (trans) arrangement. | 0.00 (Most Stable) | ~55% |
| GA | One chain is gauche, one is anti. | 0.60 | ~35% |
| AG | One chain is anti, one is gauche. | 3.70 | ~8% |
| GG' | Both chains are in a gauche arrangement. | 4.50 | ~2% |
For this compound, theoretical modeling could investigate various potential reactions:
N-Alkylation/N-Acylation: Modeling the reaction at the secondary amine would help understand its nucleophilic character.
Reaction at the Cyano Group: Investigating the addition of a nucleophile to the cyano-carbon would provide insight into its electrophilicity.
Dissociation Pathways: DFT calculations can determine the activation barriers for bond cleavage, for instance, comparing the energy required for N-H dissociation versus N-C dissociation. Studies on similar amines have shown that N-H bond cleavage often has a significantly lower activation barrier than N-C cleavage. researchgate.net
These models provide a quantitative understanding of reaction feasibility and selectivity, guiding the design of synthetic routes. ibs.re.kr
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations model the motions and interactions of atoms and molecules based on classical mechanics, using a set of parameters known as a force field (e.g., GAFF). nih.gov
For this compound, MD simulations can reveal key intermolecular interactions that govern its bulk properties:
Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, while the lone pair on the nitrogen can act as an acceptor. The nitrogen of the cyano group can also act as a weak hydrogen bond acceptor.
Dipole-Dipole Interactions: The polar cyano group creates a significant molecular dipole moment, leading to strong dipole-dipole interactions between molecules.
Van der Waals Forces: The nonpolar butyl chain contributes through weaker, dispersion-based van der Waals interactions. mdpi.com
Simulations can predict bulk properties like density, viscosity, and diffusion coefficients by modeling how these forces collectively influence molecular organization and movement in the liquid phase. nih.gov
Solvation Models and Environmental Effects on Reactivity
The behavior of a molecule is profoundly influenced by its environment, particularly the solvent. Computational solvation models are used to predict how a solvent affects molecular structure, stability, and reactivity. kobv.de These models can be:
Implicit: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model, PCM). This approach is computationally efficient for estimating solvation free energies. acs.org
Explicit: Individual solvent molecules are included in the simulation, providing a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. acs.org
For this compound, solvation in a polar solvent like water would stabilize the ground state and any charged transition states, potentially altering reaction rates compared to the gas phase or a nonpolar solvent. nih.gov Furthermore, computational models are increasingly used to predict the environmental fate of chemicals. ieaghg.org Theoretical studies can model potential atmospheric degradation pathways for amines, which is crucial for assessing their environmental impact. researchgate.net
Prediction of Spectroscopic Features and Comparison with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties, providing a powerful means to interpret and verify experimental data. mdpi.com
Infrared (IR) Spectroscopy: Calculations can determine the vibrational frequencies and intensities of a molecule. wiley.com By comparing the calculated IR spectrum with an experimental one, peaks can be assigned to specific molecular motions (e.g., C≡N stretch, N-H bend, C-H stretches). This is invaluable for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: QM methods can predict NMR chemical shifts (¹H and ¹³C) with reasonable accuracy. Comparing theoretical and experimental shifts helps in assigning signals to specific atoms within the molecule, aiding in complete structural elucidation.
This synergy between prediction and experiment is a cornerstone of modern chemical analysis, where computation provides a theoretical foundation for interpreting experimental observations.
Table 3: Predicted vs. Typical Experimental Infrared Frequencies for this compound Note: Predicted values are derived from typical DFT calculation accuracy for functional groups. Experimental ranges are from standard spectroscopic data. wiley.com
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| N-H Stretch | Secondary Amine | 3320 | 3300 - 3500 (weak to medium) |
| C-H Stretches (Alkyl) | Butyl Group | 2870 - 2960 | 2850 - 2960 (strong) |
| C≡N Stretch | Nitrile | 2245 | 2220 - 2260 (medium, sharp) |
| N-H Bend | Secondary Amine | 1560 | 1550 - 1650 (variable) |
| C-N Stretch | Amine | 1190 | 1020 - 1250 (weak to medium) |
Theoretical Vibrational Frequencies (e.g., FTIR)
Theoretical vibrational frequency analysis is a computational method used to predict the infrared (IR) and Raman spectra of a molecule. By employing quantum chemical calculations, such as Density Functional Theory (DFT), researchers can calculate the harmonic vibrational frequencies corresponding to the different modes of motion of the atoms in a molecule. These modes include stretching, bending, rocking, and twisting of chemical bonds.
The predicted frequencies and their corresponding intensities can be correlated with experimental Fourier-transform infrared (FTIR) spectra. This comparison helps in the assignment of spectral bands to specific molecular vibrations, confirming the structure of the synthesized compound. For this compound, such a study would identify characteristic frequencies for the C≡N (cyano), C-N (amine), C-H (butyl and methyl), and CH₂/CH₃ group vibrations.
Hypothetical Data Table Format:
If data were available, a table comparing theoretical and experimental vibrational frequencies would be presented as follows.
| Vibrational Mode | Theoretical Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) (FTIR) |
| C≡N stretch | Data not available | Data not available |
| C-N stretch (amine) | Data not available | Data not available |
| CH₃ asymmetric stretch | Data not available | Data not available |
| CH₃ symmetric stretch | Data not available | Data not available |
| CH₂ scissoring | Data not available | Data not available |
Computational Electronic Transitions (e.g., UV-Vis)
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption spectra (UV-Vis) of a molecule. These calculations determine the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λ_max), oscillator strengths (which relate to the intensity of the absorption), and the nature of the transitions (e.g., n→π* or π→π*).
For this compound, this analysis would reveal the electronic transitions associated with the cyano group and the amine nitrogen's lone pair electrons. This information is valuable for understanding the photophysical properties of the molecule.
Hypothetical Data Table Format:
Were the data available, a table summarizing the computed electronic transitions would look like this.
| Excited State | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | Data not available | Data not available | Data not available |
| S2 | Data not available | Data not available | Data not available |
| S3 | Data not available | Data not available | Data not available |
Topological Analyses (e.g., Atoms in Molecules (AIM), Reduced Density Gradient (RDG), Electron Localization Function (ELF), Localized Orbital Locator (LOL))
Topological analyses are advanced computational techniques that use the electron density distribution to characterize chemical bonding and non-covalent interactions within a molecule.
Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, divides a molecule into atomic basins based on the topology of the electron density. It identifies bond critical points (BCPs) between atoms, and the properties at these points (like electron density and its Laplacian) are used to classify the nature of the chemical bond (e.g., covalent vs. ionic or hydrogen bonds).
Reduced Density Gradient (RDG): The RDG method is particularly useful for visualizing weak non-covalent interactions. By plotting the RDG against the electron density, it generates surfaces that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding within the molecular structure.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that help in understanding the electron localization in a molecule, providing a visual representation of core electrons, covalent bonds, and lone pairs. The color-coded maps generated by these analyses confirm the presence and location of bonding and non-bonding electrons, offering a clear picture of the molecule's electronic structure.
For this compound, these analyses would provide deep insights into the covalent character of its bonds (C-C, C-N, C≡N) and any potential intramolecular non-covalent interactions.
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Butyl(cyano)methylamine in solution. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques allows for the complete assignment of all proton and carbon resonances, providing clear evidence of the connectivity and spatial arrangement of the atoms.
Multi-dimensional NMR experiments are crucial for resolving spectral overlap and establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the proton-proton coupling network within the butyl group. Cross-peaks would be expected between the protons of adjacent methylene (B1212753) groups (H-1' and H-2', H-2' and H-3', H-3' and H-4'), providing unequivocal evidence for the butyl chain's structure. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the carbon signals of the butyl group and the N-methyl group based on the previously assigned proton chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is vital for establishing longer-range (typically 2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would be expected from the N-methyl protons (H-1) to the cyano carbon (C-2) and the first carbon of the butyl chain (C-1'). Similarly, the protons on C-1' of the butyl group would show a correlation to the N-methyl carbon (C-1) and the cyano carbon (C-2). These correlations are instrumental in confirming the N-butyl, N-methyl, and cyano group connectivity around the central nitrogen atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, which is particularly useful for conformational analysis. libretexts.org For a flexible molecule like this compound, NOESY could reveal through-space interactions between the N-methyl protons and the protons of the N-butyl group, providing insights into the preferred rotational conformations around the N-C(butyl) and N-CH₃ bonds. researchgate.netresearchgate.net
A summary of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided in the table below, based on data from analogous N-alkyl amines and nitriles. nih.govutsouthwestern.edu
Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 1 (N-CH₃) | ~2.8 - 3.0 | Singlet (s) | ~35 - 40 |
| 2 (C≡N) | - | - | ~115 - 120 |
| 1' (N-CH₂) | ~3.1 - 3.3 | Triplet (t) | ~50 - 55 |
| 2' (-CH₂-) | ~1.5 - 1.7 | Sextet | ~28 - 32 |
| 3' (-CH₂-) | ~1.3 - 1.5 | Sextet | ~19 - 22 |
| 4' (-CH₃) | ~0.9 - 1.0 | Triplet (t) | ~13 - 15 |
Dynamic NMR (DNMR) techniques are employed to study time-dependent phenomena such as conformational changes or chemical exchange processes that occur on the NMR timescale. rsc.org For this compound, hindered rotation around the N-C(cyano) bond could potentially be observed at low temperatures. The cyanamide (B42294) functional group can exhibit restricted rotation, leading to the observation of distinct signals for different conformers at low temperatures, which coalesce into averaged signals as the temperature is raised. mdpi.com Variable-temperature (VT) NMR studies would allow for the determination of the energy barrier (ΔG‡) for such rotational processes, providing valuable information about the molecule's flexibility and electronic structure. rsc.org
Mass Spectrometry for Mechanistic Intermediates and Reaction Monitoring
Mass spectrometry is a powerful analytical technique for determining the molecular weight of this compound and for elucidating its fragmentation pathways, which can be crucial for identifying it in complex mixtures and for monitoring reaction progress.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. acs.org This allows for the determination of the elemental composition of this compound (C₆H₁₂N₂) with high confidence, distinguishing it from other compounds with the same nominal mass. For instance, the exact mass of this compound can be calculated and compared to the experimentally determined value to confirm its identity.
Predicted HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ |
|---|---|
| C₆H₁₃N₂⁺ | 113.1073 |
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. researchgate.net The analysis of these fragments provides detailed structural information. For this compound, several characteristic fragmentation pathways can be predicted based on the known behavior of aliphatic amines and nitriles. libretexts.orgmiamioh.edu
A dominant fragmentation pathway for aliphatic amines is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu In the case of this compound, this would lead to the loss of a propyl radical to form a characteristic ion. Other potential fragmentations include the loss of the methyl group or cleavage within the butyl chain.
Plausible MS/MS Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Plausible Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
|---|---|---|---|
| 113 [M+H]⁺ | 70 | C₃H₇• (Propyl radical) | α-cleavage of the butyl group |
| 113 [M+H]⁺ | 98 | CH₃• (Methyl radical) | Loss of the N-methyl group |
| 113 [M+H]⁺ | 86 | C₂H₅• (Ethyl radical) | Cleavage at the β-position of the butyl group |
| 113 [M+H]⁺ | 56 | C₄H₉• (Butyl radical) | Cleavage of the N-butyl bond |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Reaction Progress Monitoring
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying the key functional groups present in this compound and for monitoring chemical transformations in real-time.
The most characteristic vibrational mode for this compound is the stretching of the nitrile (C≡N) triple bond. This vibration typically gives rise to a sharp, intense band in the IR spectrum and a strong, sharp band in the Raman spectrum. The position of this band is sensitive to the electronic environment of the cyano group. For N-cyanoamines, this band is expected in the range of 2200-2240 cm⁻¹. researchgate.netresearchgate.net
Other important vibrational modes include the C-H stretching vibrations of the methyl and methylene groups in the alkyl chains, which appear in the 2850-3000 cm⁻¹ region. C-N stretching vibrations are expected in the fingerprint region (typically 1000-1300 cm⁻¹), although they can be harder to assign definitively due to coupling with other vibrations.
The monitoring of the intensity of the C≡N stretching band can be a straightforward method to follow the progress of reactions involving the cyanamide functional group, such as its hydrolysis or participation in cycloaddition reactions.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR/Raman Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Alkyl C-H | Stretching | 2850 - 3000 | Medium to Strong |
| C≡N (Nitrile) | Stretching | 2200 - 2240 | Sharp, Strong (IR & Raman) |
| CH₂ | Bending (Scissoring) | ~1465 | Medium |
| C-N | Stretching | 1000 - 1300 | Variable |
Advanced Chromatographic Techniques for Purity and Reaction Profile Assessment
Chromatography is a cornerstone for the analysis of chemical compounds, and its advanced applications are critical for evaluating the purity of this compound and monitoring its formation during synthesis. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable. researchgate.net However, due to the inherent chemical properties of aminonitriles—specifically the polarity of the primary amine and cyano groups—direct analysis can be challenging, often resulting in poor peak shape and interactions with the chromatographic column. iu.eduresearchgate.net To overcome these issues, specialized strategies, including derivatization, are employed to enhance analytical performance. researchgate.net
Derivatization is a chemical process that modifies a compound to produce a new compound, or 'derivative', with properties that are better suited for a specific analytical method. youtube.comresearchgate.net For a compound like this compound, derivatization serves several key purposes: it increases volatility and thermal stability for GC analysis, reduces polarity to minimize peak tailing, and can introduce a chromophore or fluorophore to enhance detection by UV or fluorescence detectors in HPLC. researchgate.netresearchgate.netlibretexts.org
The primary amine group in this compound is the principal target for derivatization. The main strategies include:
Acylation: This involves reacting the amine with an acylating agent, such as an acid anhydride (B1165640) or acyl halide, to form a stable amide. iu.edu Trifluoroacetic anhydride (TFAA) is a common reagent that replaces the active hydrogen on the amine with a trifluoroacetyl group, significantly improving chromatographic behavior. iu.edu Other reagents like 2,3,4,5,6-pentafluorobenzoyl chloride (PFBOC) are also used for acylation of primary and secondary amines. researchgate.net
Silylation: This process replaces active hydrogens with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing amines, increasing their volatility and thermal stability for GC-MS analysis. iu.eduyoutube.com Silylated derivatives are generally less polar, leading to improved peak symmetry and resolution. researchgate.net
Alkylation: This method involves the addition of an alkyl group. For instance, dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) can be used as an alkylating agent, forming dimethylaminomethylene derivatives with primary amines, which show improved chromatographic characteristics. iu.edu
Fluorescent Tagging: For HPLC analysis with fluorescence detection, reagents that attach a fluorescent moiety to the amine are used. 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) reacts with primary amines to form highly fluorescent derivatives, enabling trace-level detection. researchgate.netlibretexts.org Another agent, diethyl ethoxymethylenemalonate (DEEMM), is used for pre-column derivatization for the simultaneous analysis of amino acids and biogenic amines. nih.govnih.gov
The choice of derivatization strategy depends on the analytical objective, the detection method, and the sample matrix. researchgate.netsci-hub.se Optimization of reaction conditions, such as temperature and time, is crucial to ensure the reaction proceeds to completion. youtube.comresearchgate.net
Table 1: Common Derivatization Reagents for the Analysis of Primary Amines This interactive table summarizes key derivatization agents applicable to the analysis of this compound.
| Derivatization Agent | Abbreviation | Reaction Type | Target Functional Group | Analytical Benefit | Primary Technique |
|---|---|---|---|---|---|
| Trifluoroacetic Anhydride | TFAA | Acylation | Primary/Secondary Amine | Increased volatility, improved peak shape iu.edunih.gov | GC |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Silylation | Primary Amine, Hydroxyl | Increased volatility and thermal stability iu.eduyoutube.com | GC |
| 9-fluorenylmethoxycarbonyl chloride | FMOC-Cl | Carbamate Formation | Primary/Secondary Amine | Adds a fluorophore for enhanced detection researchgate.netlibretexts.org | HPLC-Fluorescence |
| Diethyl ethoxymethylenemalonate | DEEMM | Vinylation | Primary Amine | Enhances retention and allows UV/MS detection nih.govnih.gov | HPLC |
This compound possesses a stereocenter at the carbon atom bonded to the butyl, cyano, and methylamino groups, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. In many chemical and biological contexts, enantiomers exhibit different activities, making the determination of enantiomeric purity a critical aspect of analysis. americanpharmaceuticalreview.com Chiral chromatography is the definitive technique for separating and quantifying enantiomers. mdpi.com
The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times. yakhak.org Both GC and HPLC, as well as Supercritical Fluid Chromatography (SFC), can be adapted for chiral separations. wiley.comchromatographyonline.com
Chiral Gas Chromatography (GC): For GC analysis, derivatization of the amine is often required to achieve separation. nih.govnih.gov After derivatizing with an achiral reagent like TFAA, the enantiomers can be resolved on a CSP. nih.govnih.gov Cyclodextrin-based CSPs are widely used and can separate a broad range of compounds, including derivatized amines. chromatographyonline.com Another approach involves using a chiral derivatizing agent to create diastereomers, which can then be separated on a standard achiral column.
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): HPLC and SFC are powerful techniques for chiral separations, often allowing for the direct analysis of enantiomers without derivatization. wiley.comchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are highly effective for a wide variety of chiral compounds, including amines. mdpi.comyakhak.org Crown ether-based CSPs are particularly well-suited for the chiral resolution of primary amines under specific mobile phase conditions. wiley.com SFC has emerged as a strong alternative to HPLC, offering fast and efficient separations of chiral primary amines using both polysaccharide and crown ether-derived CSPs. wiley.comchromatographyonline.com
The selection of the appropriate CSP and chromatographic conditions (mobile phase composition, temperature, flow rate) is essential for achieving baseline separation of the enantiomers of this compound. yakhak.orgchromatographyonline.com
Table 2: Chiral Stationary Phases (CSPs) for Amine and Aminonitrile Separation This interactive table outlines common types of chiral stationary phases used for enantiomeric resolution.
| CSP Class | Specific Type | Common Trade Names | Applicable To | Chromatographic Mode |
|---|---|---|---|---|
| Polysaccharide-Based | Cellulose/Amylose Phenylcarbamates | Chiralcel, Chiralpak, Lux | Broad range of compounds, including amines and α-amino acid esters mdpi.comyakhak.org | HPLC, SFC |
| Cyclodextrin-Based | Derivatized β- and γ-Cyclodextrins | Cyclobond, Chirasil-Dex | Derivatized amino acids, amines, alcohols chromatographyonline.com | GC, HPLC |
| Crown Ether | Chiral Crown Ether | Crownpak | Primary amines, amino acids wiley.com | HPLC, SFC |
| Pirkle-Type | (R,R)-Whelk-O 1, etc. | Whelk-O, ULMO | π-acidic or π-basic compounds | HPLC, SFC |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
While chromatographic techniques provide information about purity and composition in solution, X-ray crystallography is the most powerful method for unambiguously determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.govnih.gov This technique provides definitive proof of structure, absolute configuration of chiral centers, and detailed insight into intermolecular interactions that govern the crystal packing.
For a molecule like this compound, a successful crystallographic analysis would yield:
Molecular Connectivity and Conformation: Precise bond lengths, bond angles, and torsion angles, defining the exact spatial orientation of the butyl, cyano, and methylamino groups.
Stereochemistry: Unambiguous assignment of the R or S configuration at the chiral center if a single enantiomer is crystallized.
Intermolecular Interactions: Identification of non-covalent interactions, such as hydrogen bonds between the amine hydrogen and the nitrogen of the cyano group on an adjacent molecule, which dictate how the molecules arrange themselves in the crystal lattice.
While a crystal structure for this compound is not publicly documented, data from related α-aminonitriles illustrate the type of information obtained. For example, the crystal structure of (2S)-2-(benzhydrylamino)-2-(4-methylphenyl)acetonitrile has been determined, providing a model for the structural analysis of this class of compounds. nih.gov Analysis of its crystal structure reveals the specific conformation of the molecule and the parameters of its crystal lattice. nih.gov
Table 3: Illustrative Crystallographic Data for a Representative α-Aminonitrile This table presents crystallographic data for (2S)-2-(benzhydrylamino)-2-(4-methylphenyl)acetonitrile (COD ID: 7117784) as an example of the parameters determined by X-ray crystallography. nih.gov Data for this compound would be analogous in type.
| Parameter | Value | Description |
|---|---|---|
| Chemical Formula | C₂₂H₂₀N₂ | The elemental composition of the molecule. |
| Space Group | P 1 2₁ 1 | Describes the symmetry of the crystal lattice. |
| a | 10.8234 Å | Length of the 'a' axis of the unit cell. |
| b | 6.6783 Å | Length of the 'b' axis of the unit cell. |
| c | 12.8182 Å | Length of the 'c' axis of the unit cell. |
| α | 90.00° | Angle between the 'b' and 'c' axes. |
| β | 108.899° | Angle between the 'a' and 'c' axes. |
| γ | 90.00° | Angle between the 'a' and 'b' axes. |
Future Research Directions and Emerging Opportunities
Exploration of Uncharted Reactivity Profiles
The bifunctional nature of Butyl(cyano)methylamine, possessing both a nucleophilic amino group and an electrophilic nitrile group on the same carbon atom, opens the door to a wide array of chemical transformations. cabidigitallibrary.orgnih.gov Future research should focus on systematically exploring its reactivity under various conditions to unlock novel synthetic methodologies.
One key area of investigation lies in the chemistry of deprotonated α-aminonitriles. thieme-connect.de Treatment of this compound with a strong base could generate a stabilized carbanion, a potent nucleophile for forming new carbon-carbon bonds. The synthetic potential of this reactive intermediate derived from this compound remains to be explored. Research could focus on its reaction with a variety of electrophiles, such as alkyl halides, epoxides, and carbonyl compounds, to construct more complex molecular architectures. thieme-connect.de
Furthermore, the nitrile group can serve as a precursor to other valuable functional groups like amines, carboxylic acids, and ketones. acs.org The selective transformation of the cyano group in this compound, while preserving the N-butyl-N-methylamino moiety, would provide direct access to a range of functionalized building blocks.
The following table outlines potential transformations of this compound based on the known reactivity of other α-aminonitriles.
| Starting Material | Reagents and Conditions | Potential Product | Research Focus |
| This compound | 1. Strong Base (e.g., LDA) 2. Electrophile (e.g., Alkyl Halide) | α-Substituted this compound | Exploration of carbanion reactivity and substrate scope. thieme-connect.de |
| This compound | Reducing Agent (e.g., LiAlH4) | N1-Butyl-N1-methylethane-1,2-diamine | Selective nitrile reduction. |
| This compound | Acid or Base Hydrolysis | 2-(Butyl(methyl)amino)acetic acid | Controlled hydrolysis of the nitrile group. |
This table presents hypothetical reactions for this compound based on established transformations of analogous α-aminonitriles.
Integration into Novel Catalytic Systems and Cascade Reactions
The unique structural features of this compound make it an interesting candidate for integration into novel catalytic systems. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is a rapidly growing field. mdpi.com Derivatives of this compound could potentially act as organocatalysts, for instance, in asymmetric Strecker reactions to produce other chiral α-aminonitriles. mdpi.com
Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to complex molecules. nih.govnih.gov The dual functionality of this compound makes it an ideal substrate for designing novel cascade sequences. For example, an initial reaction involving the amine could be followed by an intramolecular cyclization onto the nitrile group. nih.gov Such strategies could lead to the rapid assembly of heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. nih.gov
Future research could explore the development of cascade reactions initiated by the dearomatization of aromatic compounds in the presence of this compound, a strategy that has been shown to be effective with other α-aminonitriles for the synthesis of complex nitrogen-containing heterocycles. nih.gov
Advancements in Asymmetric Synthesis Utilizing this compound Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. hep.com.cnwestlake.edu.cn While this compound itself is achiral, its derivatives bearing a stereocenter at the α-carbon represent valuable chiral building blocks. The development of catalytic asymmetric methods for the synthesis of chiral α-aminonitriles is an active area of research. researchgate.nethep.com.cnwestlake.edu.cn
Future efforts could focus on adapting existing organocatalytic or metal-catalyzed asymmetric Strecker-type reactions to produce chiral derivatives of this compound with high enantioselectivity. mdpi.com The use of chiral catalysts, such as those based on thiourea (B124793) or squaramide, has proven effective for the asymmetric synthesis of a variety of α-aminonitriles and could be applied to substrates that would yield chiral this compound analogues. mdpi.com
The table below summarizes selected asymmetric syntheses of α-aminonitriles, highlighting potential catalytic systems that could be adapted for the synthesis of chiral this compound derivatives.
| Catalyst Type | Example Catalyst | Substrate Type | Potential Application for this compound Derivatives |
| Chiral Thiourea | Quinine-derived thiourea | Imines | Asymmetric synthesis of chiral α-aminonitriles with an N-butyl-N-methylamino group. mdpi.com |
| Chiral Squaramide | Squaramide-based catalyst | Imines | Enantioselective synthesis of α-aminonitriles derived from various aldehydes and N-butyl-N-methylamine. mdpi.com |
| Chiral Amide | Recyclable chiral amide | Aldehydes, Amines, Cyanide source | Development of practical and reusable catalytic systems for asymmetric synthesis. mdpi.com |
This table showcases existing catalytic systems for asymmetric α-aminonitrile synthesis that could be explored for producing chiral derivatives of this compound.
Development of Sustainable and Environmentally Benign Synthetic Pathways
The principles of green chemistry are increasingly guiding the development of new synthetic methods. nih.govrsc.orgorganic-chemistry.org Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic pathways. This includes the use of non-toxic reagents, renewable starting materials, and energy-efficient reaction conditions.
One promising approach is the use of water as a solvent for the Strecker reaction, which is the classical method for synthesizing α-aminonitriles. nih.gov The development of water-tolerant catalysts, such as indium powder or solid acid catalysts like Nafion-H, could enable the green synthesis of this compound. nih.govrsc.org
Furthermore, enzymatic methods offer a highly selective and environmentally friendly alternative to traditional chemical synthesis. rsc.orgresearchgate.net The use of oxidases to generate an imine intermediate in situ, followed by the addition of a cyanide source, has been demonstrated for the synthesis of other α-aminonitriles and could be a viable green route to this compound. rsc.orgresearchgate.net Another sustainable approach involves the use of recyclable nanocatalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. ias.ac.inijee.net
| Green Chemistry Approach | Example Catalyst/Method | Advantages | Applicability to this compound Synthesis |
| Water as Solvent | Indium powder, Nafion-H | Reduced use of organic solvents, simplified workup. nih.govrsc.org | Direct three-component synthesis from N-butyl-N-methylamine, an aldehyde, and a cyanide source in water. |
| Biocatalysis | D-amino acid oxidase | Mild reaction conditions, high selectivity, aqueous medium. rsc.orgresearchgate.net | Enzymatic oxidative cyanation of N-butyl-N-methylamine. |
| Recyclable Catalysts | Magnetic nanocatalysts (e.g., CuFe2O4/chitosan) | Catalyst reusability, reduced waste. ias.ac.in | Multicomponent Strecker synthesis with a magnetically recoverable catalyst. |
| Solvent-Free Synthesis | Catalyst-free or with minimal catalyst | Reduced waste, high efficiency. organic-chemistry.org | Direct reaction of N-butyl-N-methylamine, an aldehyde, and a cyanide source under solvent-free conditions. |
This table highlights sustainable synthetic strategies that could be developed for the production of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
